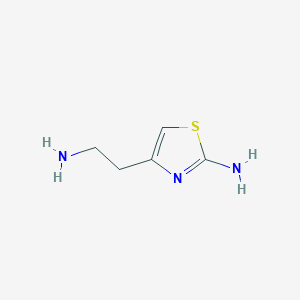

4-(2-Aminoethyl)-1,3-thiazol-2-amine

概要

説明

4-(2-Aminoethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or distillation techniques.

化学反応の分析

Acylation and Alkylation Reactions

The primary and secondary amine groups in 4-(2-aminoethyl)-1,3-thiazol-2-amine participate in nucleophilic substitution and condensation reactions.

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, reaction with 2-methylpropanoyl chloride yields N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide under reflux in dichloromethane.

- Alkylation : The amino group reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form substituted amines .

Table 1: Representative Acylation/Alkylation Reactions

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions due to its electron-rich nature.

- Nitration : Reacts with nitric acid/sulfuric acid to introduce nitro groups .

- Halogenation : Bromine in acetic acid substitutes hydrogen at the 5-position .

Table 2: Electrophilic Substitution Examples

| Reaction Type | Reagent | Position Substituted | Product Application | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | C5 | Anticancer intermediates | |

| Nitration | HNO₃/H₂SO₄ | C4 | Precursor for nitro derivatives |

Condensation and Cyclization

The aminoethyl side chain facilitates condensation with aldehydes or ketones:

- Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form imines, which are precursors for bioactive compounds .

- Thiazolidinone Synthesis : Cyclizes with thioglycolic acid to form thiazolidinone derivatives, as demonstrated in anticancer studies .

Coordination Chemistry

The amino group acts as a ligand for metal ions:

- Copper(II) Complexes : Forms stable complexes with Cu²⁺, enhancing antimicrobial activity in vitro .

- Zinc Chelation : Binds Zn²⁺, relevant for metalloenzyme inhibition in neurodegenerative disease research .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

- Tubulin Inhibition : N-Aryl derivatives (e.g., N-(2,4-dimethoxyphenyl)) disrupt microtubule dynamics, with IC₅₀ values of 0.36–0.86 μM in cancer cell lines .

- Antioxidant Effects : Thiazole-amine hybrids show DPPH radical scavenging activity (EC₅₀ = 12–45 μM) .

Comparative Reactivity with Analogues

The aminoethyl group enhances solubility and reactivity compared to simpler thiazoles:

| Compound | Water Solubility (mg/mL) | Reaction Rate with AcCl | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 4-(2-Aminoethyl)thiazol-2-amine | 12.5 | 78% in 4 hr | 0.36 (SGC-7901) |

| 2-Aminothiazole | 8.2 | 52% in 6 hr | 5.8 (HepG2) |

Key Findings from Research

- Synthetic Flexibility : Multi-component reactions enable rapid diversification; e.g., one-pot synthesis with thiourea and α-bromoacetophenones yields 85–95% pure product .

- Structure-Activity Relationship : N-Substitution with electron-donating groups (e.g., methoxy) enhances antiproliferative activity .

- Mechanistic Insights : Molecular docking confirms binding to tubulin’s colchicine site via hydrogen bonds with Cysβ241 and Thrα179 .

科学的研究の応用

Antimicrobial Activity

The thiazole ring structure is known for its antimicrobial properties. Research has demonstrated that derivatives of 4-(2-aminoethyl)-1,3-thiazol-2-amine exhibit significant activity against various pathogens.

- Antileishmanial Activity : A study focused on synthesizing 4-phenyl-1,3-thiazol-2-amines revealed their potential as new antileishmanial agents against Leishmania amazonensis. The compounds were screened for biological activity, showing promising results that suggest they could serve as effective starting points for drug development against leishmaniasis, a neglected tropical disease .

- Broad-Spectrum Antimicrobial Properties : Another investigation highlighted the synthesis of 4-arylacetamido-2-amino-1,3-thiazoles, which displayed broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were significantly lower than standard antifungal agents, indicating strong potential for clinical applications .

Antiparasitic Activity

Research has indicated that thiazole derivatives may also have antiparasitic properties. For instance, studies on various 2-amino-thiazole derivatives have shown activity against protozoan parasites like Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness, respectively .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.

- Mirabegron Synthesis : The compound is an important precursor in the synthesis of Mirabegron (a β3 adrenoceptor agonist used to treat overactive bladder). An improved synthetic route was developed to produce high-purity Mirabegron using this compound as a key intermediate, showcasing its importance in pharmaceutical manufacturing .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(2-Aminoethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar bioactive properties.

4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different applications.

2-Amino-5-bromothiazole: A halogenated thiazole derivative with distinct reactivity.

Uniqueness

4-(2-Aminoethyl)-1,3-thiazol-2-amine is unique due to its specific structure, which combines the thiazole ring with an aminoethyl side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

4-(2-Aminoethyl)-1,3-thiazol-2-amine, a member of the thiazole family, has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound features a thiazole ring substituted with an aminoethyl group at the fourth position. The thiazole moiety is characterized by its sulfur and nitrogen atoms within a five-membered ring, contributing to its reactivity and biological significance.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

- Case Study : A study evaluating thiazole derivatives found that compounds with aminoethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 28 µg/mL, comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 20-28 | Staphylococcus aureus |

| Ciprofloxacin | 18-20 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines.

- Research Findings : In one study, a series of thiazole compounds were tested for their ability to inhibit tubulin polymerization, crucial for cancer cell division. The most potent compound exhibited IC50 values between 0.36 and 0.86 µM across different human cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound (analog) | 0.36-0.86 | SGC-7901 |

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

- Study Insights : A series of thiazole derivatives were evaluated for COX inhibition. Compounds similar to this compound showed significant reduction in prostaglandin E2 (PGE2) levels with IC50 values ranging from 0.84 to 1.39 µM .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Analog of this compound | 0.84-1.39 | COX Inhibition |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Tubulin Binding : Compounds with a similar structure have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

- Enzyme Inhibition : The inhibition of COX enzymes leads to decreased inflammatory mediators like PGE2.

特性

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAMNRCCCIYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449967 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124458-10-2 | |

| Record name | 4-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。